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diamine

Cat. No.: B177756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N1,5-Dimethylbenzene-1,2-diamine, systematically known as 2-N,4-dimethylbenzene-1,2-

diamine, is an aromatic amine with the chemical formula C₈H₁₂N₂. This guide provides a

comprehensive overview of its molecular structure, physicochemical properties, and potential

applications, with a focus on data relevant to research and development. Due to the limited

availability of specific experimental data for this particular isomer, information from closely

related compounds is included for comparative purposes, with such instances clearly noted.

Molecular Structure and Identification
The core structure of N1,5-Dimethylbenzene-1,2-diamine consists of a benzene ring

substituted with two amine groups at adjacent positions (1 and 2), a methyl group on one of the

nitrogen atoms (N1), and a methyl group on the benzene ring at position 5.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 2-N,4-dimethylbenzene-1,2-diamine

Synonyms
N1,5-Dimethyl-1,2-benzenediamine, N2,4-

dimethylbenzene-1,2-diamine

CAS Number 131019-87-9

Molecular Formula C₈H₁₂N₂

Molecular Weight 136.19 g/mol

Canonical SMILES CNc1c(N)ccc(C)c1

InChI Key ICWDURLIKIKGLQ-UHFFFAOYSA-N

Physicochemical Properties
Quantitative data on the physicochemical properties of N1,5-Dimethylbenzene-1,2-diamine is

sparse. The available data, primarily from computational predictions and supplier information, is

summarized below.

Table 2: Physicochemical Properties

Property Value Source

Melting Point 64-67 °C Literature

Boiling Point Not available -

Solubility Not available -

logP (calculated) 1.8 Computational

Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for N1,5-Dimethylbenzene-1,2-
diamine is not readily available in the public domain. For illustrative purposes, representative

data for the closely related and well-characterized isomer, 4,5-dimethylbenzene-1,2-diamine

(CAS: 3171-45-7), is presented below. Researchers should be aware that while the gross
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spectral features may be similar, the exact chemical shifts, vibrational frequencies, and

fragmentation patterns will differ for N1,5-Dimethylbenzene-1,2-diamine.

Table 3: Spectroscopic Data for 4,5-Dimethylbenzene-1,2-diamine (CAS: 3171-45-7)

Technique Key Data

¹H NMR
δ (ppm): 6.4 (s, 2H, Ar-H), 3.3 (br s, 4H, NH₂),

2.1 (s, 6H, CH₃)

¹³C NMR δ (ppm): 137.0, 129.0, 117.0, 19.0

IR (KBr)
ν (cm⁻¹): 3350 (N-H stretch), 1620 (N-H bend),

1510 (C=C stretch), 850 (C-H bend)

Mass Spec (EI) m/z (%): 136 (M⁺, 100), 121 ([M-CH₃]⁺, 40)

Experimental Protocols
Proposed Synthesis of N1,5-Dimethylbenzene-1,2-
diamine
A specific, validated experimental protocol for the synthesis of N1,5-Dimethylbenzene-1,2-
diamine is not available in the peer-reviewed literature. However, a plausible synthetic route

can be proposed based on established methodologies for the synthesis of related N-

methylated and ring-methylated phenylenediamines. The following multi-step synthesis starts

from commercially available 4-methyl-2-nitroaniline.

Step 1: N-Methylation of 4-methyl-2-nitroaniline

Reaction Setup: To a solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable polar aprotic

solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as potassium

carbonate (1.5 eq).

Methylation: While stirring the suspension, add a methylating agent like methyl iodide (1.2

eq) dropwise at room temperature.
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Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The

reaction is typically complete within 2-4 hours.

Work-up: Upon completion, pour the reaction mixture into water and extract the product with

ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain N-

methyl-4-methyl-2-nitroaniline.

Step 2: Reduction of the Nitro Group

Reaction Setup: Dissolve the N-methyl-4-methyl-2-nitroaniline (1.0 eq) from the previous

step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr

hydrogenator) and stir vigorously at room temperature.

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely

consumed.

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to yield the crude N1,5-Dimethylbenzene-
1,2-diamine.

Purification: If necessary, the product can be further purified by recrystallization or column

chromatography.
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Proposed synthesis workflow for N1,5-Dimethylbenzene-1,2-diamine.

Biological Activity and Applications in Drug
Development
There is no specific information available in the scientific literature regarding the biological

activity or applications in drug development of N1,5-Dimethylbenzene-1,2-diamine. However,

the o-phenylenediamine scaffold is a crucial pharmacophore present in numerous biologically

active compounds and is a versatile building block for the synthesis of various heterocyclic

systems with therapeutic potential, such as benzimidazoles, quinoxalines, and phenazines.

These heterocycles are known to exhibit a wide range of pharmacological activities including

antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b177756?utm_src=pdf-body-img
https://www.benchchem.com/product/b177756?utm_src=pdf-body
https://www.benchchem.com/product/b177756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The introduction of methyl groups on the aromatic ring and the nitrogen atom can significantly

influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

N-methylation can enhance metabolic stability and membrane permeability, while ring

methylation can modulate receptor binding and target selectivity.
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General role of o-phenylenediamines in synthesizing bioactive heterocycles.

Conclusion
N1,5-Dimethylbenzene-1,2-diamine is a structurally defined aromatic diamine for which there

is a notable lack of comprehensive experimental data in the public domain. This guide has

summarized the available identifying and physicochemical information. A plausible synthetic

route has been proposed to facilitate its preparation for further research. Given the established

importance of the o-phenylenediamine scaffold in medicinal chemistry, N1,5-
Dimethylbenzene-1,2-diamine represents a molecule of interest for the synthesis of novel
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heterocyclic compounds with potential therapeutic applications. Further experimental

investigation into its synthesis, characterization, and biological activity is warranted to fully

elucidate its potential in drug discovery and development.

To cite this document: BenchChem. [An In-depth Technical Guide to N1,5-Dimethylbenzene-
1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177756#n1-5-dimethylbenzene-1-2-diamine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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